REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH2:7]1[CH:11]2[CH:12]3[CH:16]=[CH:15][CH:14]([CH:10]2[CH:9]=[CH:8]1)[CH2:13]3.C(OC(C1CC2CC1C=C2)=O)(=O)C.C1CC=CC=1>>[C:1]([O:4][CH:5]1[CH2:6][CH:7]2[CH2:8][CH:9]1[CH:10]1[CH:11]2[CH:12]2[CH2:13][CH:14]1[CH:15]=[CH:16]2)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
5-acetoxycarbonylbicyclo[2.2.1]hept-2-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=O)C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C2C3C4C=CC(C3C(C1)C2)C4
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |